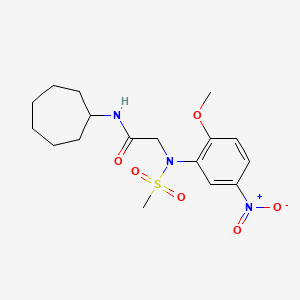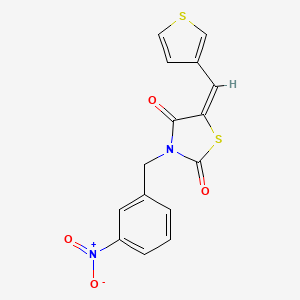![molecular formula C15H16N2O3S B5130059 methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as DTCMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a critical role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. For example, in cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In viral infections, this compound has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In enzyme inhibition studies, this compound has been shown to selectively inhibit the activity of certain enzymes, with minimal effects on others.
実験室実験の利点と制限
One advantage of methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is its versatility, as it can be used in a wide range of scientific research applications. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient tool for laboratory experiments. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell types at high concentrations. Therefore, caution should be exercised when working with this compound in laboratory settings.
将来の方向性
There are numerous future directions for research on methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate, including the development of new synthetic methods, the exploration of its potential as a therapeutic agent, and the investigation of its properties as an organic semiconductor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Overall, this compound has the potential to be a valuable tool for scientific research in a wide range of fields.
合成法
Methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is synthesized through a multi-step process that involves the reaction of 3,4-dimethylacetophenone with thiosemicarbazide to form 3,4-dimethylthiosemicarbazone. The resulting compound is then reacted with methyl 2-bromo-3-oxobutanoate to form this compound.
科学的研究の応用
Methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme inhibition. In material science, this compound has been explored as a potential organic semiconductor for electronic devices.
特性
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-4-5-11(8-10(9)2)16-15(19)17-12-6-7-21-13(12)14(18)20-3/h4-8H,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJJTSFVBZMPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)

![9-(3-methyl-2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5130005.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)


![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)

![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
